Product packaging for 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one(Cat. No.:CAS No. 68100-91-4)

6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B14473193
CAS No.: 68100-91-4
M. Wt: 254.08 g/mol
InChI Key: HLNCIHYOKRIBOW-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one is a valuable chemical scaffold in organic and medicinal chemistry research. As a 1,3-benzoxazin-4-one derivative, its core structure features two reactive sites (C-2 and C-4) with partial positive charges, making it highly susceptible to nucleophilic attack and ring-opening reactions . This reactivity allows it to function as a versatile synthetic intermediate for constructing diverse nitrogen-containing heterocycles. Researchers primarily utilize this compound and its close analogues as a key precursor for the synthesis of quinazolinone derivatives, which are privileged structures in drug discovery . The bromo substituent at the 6-position offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space. The 2-ethyl group can influence the compound's reactivity and the physical properties of resulting molecules. Compounds based on the 1,3-benzoxazin-4-one scaffold have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial , anticancer , and antifungal properties . Consequently, this compound is a critical reagent for chemists developing novel bioactive molecules for research applications in agricultural and pharmaceutical sciences. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B14473193 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one CAS No. 68100-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68100-91-4

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-2-ethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8BrNO2/c1-2-9-12-8-4-3-6(11)5-7(8)10(13)14-9/h3-5H,2H2,1H3

InChI Key

HLNCIHYOKRIBOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=O)O1

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Ethyl 4h 3,1 Benzoxazin 4 One and Analogues

Classical Approaches to 4H-3,1-Benzoxazin-4-one Ring Systems

The traditional synthesis of 4H-3,1-benzoxazin-4-ones has been centered around readily available starting materials and well-established reaction mechanisms. These methods have been fundamental in providing access to a wide variety of benzoxazinone (B8607429) derivatives.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are the most common precursors for the synthesis of benzoxazinones due to their inherent structural features—an ortho-amino carboxylic acid. nih.govuomosul.edu.iq This arrangement is ideal for the cyclization reactions necessary to form the heterocyclic ring.

A primary and widely employed method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of an anthranilic acid with an acid anhydride (B1165640) or acid chloride. uomosul.edu.iqrsc.org In this two-step, one-pot process, the amino group of the anthranilic acid is first acylated to form an N-acyl anthranilic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final benzoxazinone ring.

The reaction is typically carried out in the presence of a dehydrating agent like acetic anhydride or a base such as pyridine (B92270), which also acts as a solvent and catalyst. uomosul.edu.iqrsc.org For the specific synthesis of 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one, the logical starting material would be 5-bromoanthranilic acid, which would be acylated with propanoic anhydride or propanoyl chloride.

The general mechanism involves the acylation of the amino group by one mole of the acid chloride, while a second mole reacts with the carboxylic acid group to form a mixed anhydride. This intermediate then cyclizes, losing a molecule of acid to form the benzoxazinone. uomosul.edu.iq This method is effective for a range of 2-alkyl and 2-aryl substituted benzoxazinones. rsc.org For instance, the synthesis of 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one and 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one follows this pathway, starting from the corresponding halogenated anthranilic acids. nih.govresearchgate.net

Table 1: Synthesis of Benzoxazinones via Acylation of Anthranilic Acids

Starting Anthranilic Acid Acylating Agent Product Reference
Anthranilic acid Benzoyl chloride 2-Phenyl-4H-3,1-benzoxazin-4-one rsc.org
Anthranilic acid Butyryl chloride (forms N-butyrylanthranilic acid) 2-Propyl-4H-3,1-benzoxazin-4-one (after cyclization with acetic anhydride) uomosul.edu.iq
5-Iodoanthranilic acid Acetic anhydride 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one researchgate.net
3,5-Dibromoanthranilic acid Propanoic anhydride 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one nih.govresearchgate.net

Another classical route involves the condensation of anthranilic acids with orthoesters. nih.govrsc.orgmdpi.com This acid-catalyzed reaction can be conducted under both thermal and microwave-assisted conditions. nih.govmdpi.com The reaction proceeds through the formation of an iminium intermediate, which is generated from the reaction of the anthranilic acid with the orthoester, followed by the loss of ethanol (B145695) molecules. nih.gov Subsequent cyclization and elimination of another ethanol molecule leads to the 2-substituted 4H-3,1-benzoxazin-4-one. nih.govrsc.org

This method is particularly useful for preparing 2-alkyl and 2-aryl derivatives. For example, reacting anthranilic acid with triethyl orthopropionate would be a direct route to 2-ethyl-4H-3,1-benzoxazin-4-one. The reaction conditions can influence the final product; in some cases, if the final elimination of ethanol is difficult, a stable dihydro intermediate (2-alkoxy-2-alkyl/aryl-2,3-dihydro-4H-3,1-benzoxazin-4-one) can be isolated. nih.govmdpi.com

Table 2: Examples of Benzoxazinone Synthesis using Ortho Esters

Anthranilic Acid Derivative Ortho Ester Conditions Product Reference
Anthranilic acid Triethyl orthobenzoate Thermal, 48h 2-Phenyl-4H-3,1-benzoxazin-4-one nih.gov
Anthranilic acid Various Orthoesters Microwave irradiation 2-Substituted-4H-3,1-benzoxazin-4-ones rsc.org

Preparation from Functionalized Amides

The synthesis of the benzoxazinone ring can also commence from pre-functionalized amides, most notably N-acyl anthranilic acids. These intermediates, which are formed in the first step of the acylation/cyclization pathway described in 2.1.1.1, can be isolated and then cyclized in a separate step. uomosul.edu.iq The cyclization is typically achieved by heating with a dehydrating agent such as acetic anhydride. uomosul.edu.iq

More advanced strategies starting from functionalized amides have also been developed. For instance, a Rh(III)-catalyzed cascade reaction using a carboxylic acid as a directing group has been reported to prepare 2,5-disubstituted benzoxazin-4-ones. nih.gov This method involves a double amidation followed by dehydrative annulation to yield the desired product. nih.gov Another approach involves the N-iodosuccinimide-mediated α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, which leads to 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. nih.gov

Strategies Utilizing Isatoic Anhydrides

Isatoic anhydrides are versatile and reactive building blocks for a variety of heterocyclic compounds, including benzoxazinones. nih.govresearchgate.net A process has been developed where 2-substituted-4H-3,1-benzoxazine-4-ones can be prepared by reacting stoichiometric amounts of an isatoic anhydride with a carboxylic acid anhydride or an acyl halide. google.com This reaction is conducted in the presence of a tertiary amine, such as pyridine, and produces the target compounds in high yields. google.com This method avoids the use of large amounts of contaminants and requires only stoichiometric quantities of reactants, making it an efficient alternative to syntheses starting from anthranilic acid. google.com

Modern and Sustainable Synthetic Methodologies for Benzoxazinones

In recent years, the field of organic synthesis has seen a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methodologies. The synthesis of benzoxazinones has benefited from these advancements, with several modern and sustainable approaches being reported.

Transition-metal catalysis has provided powerful tools for constructing the benzoxazinone core. Palladium-catalyzed carbonylation reactions are a notable example. umich.eduorganic-chemistry.org One such protocol involves the carbonylative cyclization of anthranilic acid with aryl bromides using carbon monoxide as an inexpensive C1 building block. umich.edu This method demonstrates good functional group tolerance under mild reaction conditions. umich.edu Another palladium-catalyzed approach synthesizes benzoxazinones from N-(o-bromoaryl)amides, using paraformaldehyde as the carbonyl source. organic-chemistry.org

Rhodium(III)-catalyzed direct ortho-C–H bond carbonylation of anilines and their derivatives represents a highly atom-economical strategy. acs.orgchemistryviews.org In this approach, amides are generated in situ from anilines using an excess of acetic anhydride, which then directs the C-H carbonylation to form the benzoxazinone ring. acs.orgchemistryviews.org

Sustainable chemistry principles have also been incorporated into benzoxazinone synthesis. The use of microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times and improve yields in classical methods, such as the condensation of anthranilic acid with orthoesters. nih.govrsc.orgresearchgate.net Furthermore, efforts are being made to develop formaldehyde-free syntheses and to utilize bio-based starting materials, such as cardanol (B1251761) and guaiacol, to create more sustainable benzoxazine (B1645224) polymers. researchgate.net The development of solvent-free grinding methods and the use of heterogeneous, recyclable catalysts are also active areas of research aimed at reducing the environmental impact of these synthetic processes. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, and the synthesis of 4H-3,1-benzoxazin-4-ones is no exception. Palladium and copper catalysts, in particular, have been extensively utilized for their ability to facilitate key bond-forming reactions.

Palladium-catalyzed cyclocarbonylation represents a significant advancement in the one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. rjpbcs.com This methodology typically involves the reaction of an o-iodoaniline with an acid chloride and carbon monoxide in the presence of a palladium catalyst. rjpbcs.com The reaction is believed to proceed through the in situ formation of an amide, followed by oxidative addition of the aryl iodide to the Pd(0) catalyst, insertion of carbon monoxide, and subsequent intramolecular cyclization to yield the benzoxazinone ring. rjpbcs.com For the synthesis of this compound, this would entail using 2-amino-5-bromobenzoic acid derivatives and propionyl chloride.

Copper-catalyzed methods provide an alternative and often more economical approach. A notable copper-catalyzed synthesis of 4H-3,1-benzoxazin-4-one derivatives involves a tandem intramolecular C-N coupling and rearrangement sequence. organic-chemistry.orgnih.gov This procedure allows for the efficient and rapid synthesis from readily available N-acyl-2-halobenzamides. organic-chemistry.orgnih.gov Optimization studies have identified copper(I) iodide (CuI) as a highly effective catalyst for this transformation. nih.gov

Catalyst SystemStarting MaterialsKey Features
Palladium(0)o-Iodoanilines, Acid Chlorides, COOne-pot, three-component reaction; proceeds via cyclocarbonylation. rjpbcs.com
Copper(I)N-Acyl-2-halobenzamidesTandem intramolecular C-N coupling/rearrangement; offers a rapid and efficient route. organic-chemistry.orgnih.gov

Oxidative Cyclization Protocols and C-H Activation Strategies

Recent advancements in synthetic methodology have focused on the development of more atom-economical and environmentally benign processes. Oxidative cyclization and C-H activation strategies align with these principles by avoiding the need for pre-functionalized starting materials.

Oxidative condensation reactions provide a direct route to the benzoxazinone core. For instance, an iodine-catalyzed oxidative cascade sequence between an anthranilic acid and an aldehyde can be employed to access 2-arylbenzoxazin-4-ones. uomosul.edu.iq This approach utilizes an economical oxidant and proceeds under transition-metal-free conditions. uomosul.edu.iq

Intramolecular C-H activation is another sophisticated strategy. Palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. uomosul.edu.iq This method demonstrates high selectivity and a reasonable substrate scope. uomosul.edu.iq Furthermore, cross-dehydrogenative coupling strategies have been established for the selective functionalization of a C-H bond adjacent to a tertiary amine, leading to direct C-O bond formation and the construction of the dihydro-benzoxazinone ring under transition-metal-free conditions. uomosul.edu.iq

StrategyKey Features
Oxidative CondensationIodine-catalyzed cascade reaction of anthranilic acids and aldehydes; transition-metal-free. uomosul.edu.iq
Intramolecular C-H ActivationPalladium-catalyzed activation of C-H bonds in N-functionalized anthranilic acids. uomosul.edu.iq
Cross-Dehydrogenative CouplingN-Iodosuccinimide (NIS) mediated α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids. uomosul.edu.iq

Microwave-Assisted Synthetic Routes

The application of microwave irradiation in organic synthesis has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones can be efficiently achieved from the reaction of 2-acylaminobenzoic acid with acetic anhydride under microwave and solvent-free conditions. researchgate.net This method offers a rapid and efficient alternative to conventional heating. researchgate.net The acid-catalyzed reaction of anthranilic acids with orthoesters to form benzoxazinones can also be performed under microwave-assisted conditions. uomosul.edu.iq

ReactantsConditionsAdvantages
2-Acylaminobenzoic acid, Acetic anhydrideMicrowave irradiation, solvent-freeRapid reaction times, high efficiency. researchgate.net
Anthranilic acids, OrthoestersMicrowave irradiation, acid catalystAccelerated synthesis. uomosul.edu.iq

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce environmental impact and simplify purification processes. An efficient methodology for the preparation of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives has been developed under solvent-free conditions. nih.gov This approach utilizes a recyclable and eco-friendly catalyst, shortens experimental time, and provides good to excellent yields. nih.gov

Regioselective Halogenation (Bromination) Techniques on Benzoxazinone Scaffolds

The introduction of a bromine atom at the C-6 position of the 4H-3,1-benzoxazin-4-one ring is a crucial step in the synthesis of the target compound. The most common and regioselective method to achieve this is not through the direct bromination of a pre-formed benzoxazinone scaffold, but rather by utilizing a starting material that already contains the bromine atom at the desired position.

The synthesis of 6-bromo-substituted benzoxazinones typically commences with 5-bromoanthranilic acid. This precursor ensures that the bromine atom is unambiguously located at the correct position in the final heterocyclic product. For example, the synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone is achieved by reacting 5-bromoanthranilic acid with an excess of benzoyl chloride. rjpbcs.com Similarly, for the target molecule, 5-bromoanthranilic acid would be acylated with propionyl chloride or a related reagent, followed by cyclization to yield this compound. This approach circumvents the challenges of regioselectivity that would be associated with the direct bromination of the benzoxazinone ring, where a mixture of isomers could potentially be formed.

Stereoselective Introduction of the Ethyl Group at the C-2 Position

The C-2 position of the 4H-3,1-benzoxazin-4-one ring system is not a stereocenter. The carbon atom at this position is sp2 hybridized and part of a planar imine-like functional group within the heterocyclic ring. Consequently, the concept of stereoselective synthesis does not apply to the introduction of the ethyl group at this position. The synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one and its derivatives will result in a single, achiral product.

Chemical Reactivity and Mechanistic Organic Chemistry of 6 Bromo 2 Ethyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring Opening Reactions of the Benzoxazinone (B8607429) Heterocycle

The 4H-3,1-benzoxazin-4-one ring system is characterized by two primary electrophilic sites: the carbonyl carbon at C-4 and the imine-like carbon at C-2. This dual electrophilicity makes the heterocycle susceptible to attack by a variety of nucleophiles, often leading to a ring-opening event. This initial step is frequently followed by a subsequent cyclization to form new heterocyclic systems, demonstrating the utility of benzoxazinones as synthetic intermediates.

The reaction of 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one with nitrogen-based nucleophiles is a well-established route for the synthesis of substituted quinazolinones, a class of compounds with significant pharmacological importance. raco.cat The reaction mechanism typically involves the initial nucleophilic attack of the nitrogen atom at the C-4 carbonyl carbon, leading to the cleavage of the endocyclic C-O bond and formation of an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization via dehydration to yield the thermodynamically stable quinazolinone ring system.

A variety of nitrogen nucleophiles have been successfully employed in this transformation with related halogenated benzoxazinones. tubitak.gov.trresearchgate.net These include:

Primary Amines (Aromatic and Aliphatic): Reaction with primary amines leads to the formation of 3-substituted quinazolin-4-ones. For instance, reactions with aromatic amines like anilines or aliphatic amines proceed efficiently, often under reflux in a suitable solvent like acetic acid. masterorganicchemistry.com

Hydrazine (B178648) Hydrate: Hydrazinolysis results in the formation of 3-aminoquinazolin-4-ones. These products are valuable intermediates themselves, as the 3-amino group can be further functionalized. researchgate.net

Hydroxylamine (B1172632): Treatment with hydroxylamine hydrochloride in a basic solvent such as pyridine (B92270) yields 3-hydroxyquinazolin-4-ones. researchgate.net

Amino Acids: The amino group of amino acids can also act as the nucleophile, leading to the formation of N-(4-oxoquinazolin-3-yl) substituted carboxylic acids. masterorganicchemistry.com

Ammonia Sources: Reagents like formamide (B127407) or ammonium (B1175870) acetate (B1210297) serve as a source of ammonia, resulting in the formation of unsubstituted (N-H) quinazolin-4-ones. researchgate.net

The table below summarizes the typical reactions of a 6-halo-2-substituted-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles.

NucleophileReagent ExampleProduct Type
Primary AmineAniline3-Aryl-quinazolin-4-one
HydrazineHydrazine Hydrate3-Amino-quinazolin-4-one
HydroxylamineHydroxylamine HCl3-Hydroxy-quinazolin-4-one
AmmoniaFormamideQuinazolin-4-one

Carbon-based nucleophiles can also induce the ring-opening of the benzoxazinone heterocycle. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Grignard Reagents: Organometallic reagents such as Grignard reagents (R-MgBr) are powerful nucleophiles that typically attack the most electrophilic center, the carbonyl carbon (C-4). uomosul.edu.iqaroonchande.com This reaction leads to the opening of the heterocyclic ring to form o-(acylamino)phenyl carbinols. uomosul.edu.iq For example, the treatment of a 2-substituted-3,1-benzoxazinone with phenylmagnesium bromide results in the formation of the corresponding tertiary alcohol after cleavage of the heterocycle. uomosul.edu.iqmasterorganicchemistry.com

Active Methylene (B1212753) Compounds: Carbanions generated from active methylene compounds (e.g., malonates, cyanoacetates) are softer nucleophiles and can react with benzoxazinones under basic conditions. Research on 2-methyl-3,1-benzoxazin-4-one has shown that these nucleophiles undergo a C-acylation reaction, leading to open-chain intermediates. rsc.org These intermediates can subsequently be cyclized to furnish 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are compounds of significant biological interest. rsc.org The reaction proceeds via nucleophilic attack on the C-4 carbonyl, followed by ring opening.

The table below illustrates the expected products from the reaction of this compound with representative carbon nucleophiles.

Nucleophile TypeReagent ExampleInitial Product Type
Grignard ReagentPhenylmagnesium Bromideo-(Propanamido)phenyl diphenyl carbinol
Active MethyleneDiethyl MalonateDiethyl 2-(2-propanamidobenzoyl)malonate

Sulfur nucleophiles, known for their high nucleophilicity, readily react with benzoxazinone derivatives. researchgate.net The reaction can proceed through different pathways, often involving the replacement of the ring oxygen atom with sulfur.

A common transformation involves the use of a thiolating agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent. uomosul.edu.iq Treatment of 2-substituted-4H-3,1-benzoxazin-4-ones with these reagents in a high-boiling solvent like xylene or pyridine results in the formation of the corresponding 4H-3,1-benzothiazine-4-thiones. uomosul.edu.iq This reaction effectively converts the ring oxygen to sulfur and the carbonyl oxygen to a thiocarbonyl.

Furthermore, reaction with aromatic thiols can lead to the nucleophilic opening of the heterocycle at the C-4 position to form S-aryl thioanthranilates. uomosul.edu.iq

Electrophilic Aromatic Substitution on the Bromo-Substituted Benzene (B151609) Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), although its reactivity is influenced by the existing substituents. rsc.org The directing effects of these groups determine the position of the incoming electrophile. The substituents are:

An N-acyl group (part of the heterocycle): This group is strongly deactivating and meta-directing.

An ether-like oxygen atom (part of the heterocycle): This is an activating group and is ortho, para-directing.

A bromo group at C-6: This is a deactivating group but is also ortho, para-directing.

Studies on the nitration of the parent (2H)-1,4-benzoxazin-3(4H)-one show that substitution occurs at the 6- and then the 8-position. beilstein-journals.org In the case of this compound, the C-6 position is already occupied. The C-5 position is sterically hindered and subject to conflicting directing effects. Therefore, further electrophilic substitution, such as nitration, is most likely to occur at the C-8 position, which is para to the deactivating bromo group but is not strongly activated by the other groups. beilstein-journals.org

Transformations at the Ethyl (C-2) and Bromo (C-6) Substituents

Beyond the reactivity of the heterocyclic core, the substituents at the C-2 and C-6 positions offer further opportunities for chemical modification.

Ethyl (C-2) Substituent: The methylene protons (α-protons) of the C-2 ethyl group are acidic due to their position adjacent to the C=N-like double bond of the heterocycle. This acidity allows for condensation reactions. For example, in the presence of a base, the ethyl group can be deprotonated and react with electrophiles like aldehydes. A related compound, 6,8-dibromo-2-ethyl-4H-benzo[d] uomosul.edu.iqresearchgate.netoxazin-4-one, has been shown to react with benzaldehyde (B42025) derivatives in a condensation reaction at the C-2 substituent. tubitak.gov.tr

Bromo (C-6) Substituent: The bromine atom at the C-6 position is a versatile functional handle for modern cross-coupling reactions. researchgate.net It enables the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity. Palladium-catalyzed reactions are particularly effective for this purpose: nih.gov

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) can replace the bromine atom with an aryl or vinyl group. researchgate.netasianpubs.orgorganic-chemistry.org

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl substituent at the C-6 position. nih.govwikipedia.orgbeilstein-journals.org

Heck Coupling: Reaction with an alkene can form a new C-C bond, yielding a styrenyl-type derivative. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling with an amine.

These transformations are crucial for synthesizing a diverse library of derivatives from a common 6-bromo intermediate.

Investigations of Reaction Mechanisms and Intermediates (e.g., Zwitter-ionic Species, H Shifts, Decarbonylation)

The varied reactivity of benzoxazinones is underpinned by complex reaction mechanisms and the formation of transient intermediates.

Zwitter-ionic Species: In many reactions involving benzoxazinones, particularly cycloadditions, the formation of zwitter-ionic (dipolar) intermediates is proposed. uomosul.edu.iq Vinyl- and alkynyl-substituted benzoxazinones can generate zwitter-ionic species that are employed in asymmetric catalytic reactions to produce various aza-heterocycles. nih.gov These intermediates arise from the nucleophilic character of the nitrogen atom and the electrophilic nature of the substituents, leading to a species with separated positive and negative charges that can be trapped by various reagents.

H Shifts: Hydride shifts, particularly researchgate.netbeilstein-journals.org-H shifts, have been identified as key steps in certain synthetic routes leading to benzoxazinones. rsc.org Such rearrangements are crucial in transformations that involve the formation or cleavage of C-H bonds adjacent to the heterocyclic system.

Decarbonylation: The loss of a carbon monoxide (CO) molecule, or decarbonylation, is another mechanistic pathway observed in the chemistry of related compounds. rsc.org For instance, a transition-metal-free synthesis of benzoxazinones has been developed that proceeds via a selective oxidative decarbonylative cleavage, involving the extrusion of CO gas as a key step. rsc.org This highlights the potential for the C-4 carbonyl group to be eliminated under specific oxidative conditions.

Structure Activity Relationship Sar and Computational Studies of 6 Bromo 2 Ethyl 4h 3,1 Benzoxazin 4 One Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazinone (B8607429) derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their potency.

One study focused on the ecotoxicological characterization of benzoxazinone allelochemicals and their transformation products, using QSAR models to predict their toxicity against Daphnia magna. nih.gov These models are built by calculating a variety of molecular descriptors—numerical values that encode different aspects of a molecule's structure—and then using statistical methods to find the best correlation with experimental activity. The models generated for benzoxazinones exhibited good internal predictive ability, allowing for the estimation of toxicity for related compounds. nih.gov Such analyses help in prioritizing which analogues to synthesize and test, focusing on those predicted to have the desired activity profile while minimizing potential off-target effects.

Model TypeKey DescriptorsPredictive Ability (R²cv)Application
Ecotoxicity QSARTopological, Constitutional, Quantum-chemical> 0.6Prediction of toxicity for benzoxazinone derivatives and their metabolites. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is widely used to understand the binding mechanisms of 4H-3,1-benzoxazin-4-one derivatives and to guide the design of new analogues with improved affinity and selectivity.

Studies on various substituted 4H-3,1-benzoxazin-4-one derivatives have revealed their potential to inhibit a range of enzymes, including serine proteases like Cathepsin G (CatG). nih.gov Docking simulations have been crucial in visualizing how these inhibitors fit into the enzyme's active site and what interactions stabilize the complex.

Docking studies on CatG inhibitors revealed that the 4H-3,1-benzoxazin-4-one moiety typically occupies the S1 subsite of the enzyme's active site. nih.gov The nature of the substituent at the C2 position of the benzoxazinone ring significantly influences the binding orientation and potency. For instance, a furan (B31954) ring at the C2 position was found to provide better interactions compared to other substituents, highlighting the importance of stereoelectronic features in this region. nih.gov The analysis suggests that five-membered rings containing a heteroatom at the ortho position are particularly effective for establishing key interactions within the active site. nih.gov

Detailed analysis of the docked poses elucidates the specific molecular interactions that are critical for binding affinity. For 4H-3,1-benzoxazin-4-one analogues targeting CatG, hydrogen bonds are a key feature of the binding mode. nih.gov The orientation of the benzoxazinone core can vary, leading to different hydrogen bonding patterns.

For example, in one orientation, the C4-ketone group can form a hydrogen bond with the amino acid residue Ser181. nih.gov In another orientation, facilitated by a different C2-substituent, the N1-group of the benzoxazinone ring can form a hydrogen bond with His44, while the C4-ketone group interacts with Ser200. nih.gov An oxygen atom in a C2-furan substituent can also form a crucial hydrogen bond with Ser181. nih.gov These specific interactions explain the superior potency of certain analogues and provide a clear roadmap for designing future inhibitors by suggesting modifications at positions 6 and 7 of the benzoxazinone ring or on the C2-substituent to further enhance these interactions. nih.gov

Target EnzymeBinding SiteInteracting ResiduesKey Interactions
Cathepsin G (CatG)S1 SubsiteSer181, His44, Ser200Hydrogen bonds involving the C4-ketone, N1-group, and C2-substituent. nih.gov
Epidermal Growth Factor Receptor (EGFR)Kinase Domain-Inhibition of EGFR activity noted for some derivatives. researchgate.net
Acetylcholinesterase (AChE)Active Site-Potential as AChE inhibitors explored via docking. researchgate.net

Comparative Modeling and Homology Studies for Target Proteins

When the experimental three-dimensional structure of a target protein is not available, homology modeling (or comparative modeling) can be used to generate a reliable 3D model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a known protein structure (the template) that has a high sequence similarity to the target protein, aligning the target sequence with the template, building the 3D model, and then validating its quality. nih.govnih.gov

Tools like MODELLER and the SWISS-MODEL server are commonly used for this purpose. nih.govnih.gov The generated model of the target protein can then be used for molecular docking studies with 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one analogues to predict binding modes and affinities. The quality of the homology model is assessed using various tools, such as Ramachandran plots generated by PROCHECK, which evaluate the stereochemical quality of the protein backbone, and programs like ERRAT, which analyze non-bonded atomic interactions. mdpi.comdovepress.com This approach is essential for structure-based drug design efforts when experimental structures are absent.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of 4H-3,1-benzoxazin-4-one analogues. By calculating parameters such as bond lengths, bond angles, and the distribution of electron density, researchers can understand how substituents on the benzoxazinone ring affect its stability and reactivity. uantwerpen.be

For instance, DFT has been used to optimize the molecular geometry of related benzoxazine (B1645224) derivatives, with results showing good agreement with experimental data from X-ray crystallography. uantwerpen.be These calculations can confirm bond lengths and angles, revealing the electronic character of bonds (e.g., double or conjugated bonds). uantwerpen.be Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help predict the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack, which is crucial for understanding reaction mechanisms and potential metabolic pathways.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational changes that may occur upon ligand binding.

For benzoxazine derivatives, MD simulations have been employed to verify the stability of ligand-enzyme complexes, such as those with acetylcholinesterase (AChE). researchgate.netnih.gov A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value over time indicates that the ligand remains securely bound in the active site and that the protein-ligand complex has reached equilibrium. mdpi.com These simulations provide a more realistic understanding of the binding mechanism and can help refine the design of inhibitors by accounting for the dynamic nature of the target protein. researchgate.netnih.gov

Influence of Halogenation (Bromine) and Alkyl Substitution (Ethyl) on Molecular Recognition and Activity

Detailed Research Findings:

While direct and comprehensive SAR studies exclusively focused on this compound are limited in publicly available literature, valuable insights can be drawn from research on closely related analogues, particularly 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one. A study on this dibrominated analogue provides a foundation for understanding the potential roles of the bromo and ethyl groups. nih.govresearchgate.net

Influence of Bromine Halogenation:

The introduction of a bromine atom at the 6-position of the benzoxazinone ring system imparts several key properties that can enhance biological activity:

Increased Lipophilicity: Halogenation, in general, increases the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, such as cell membranes, potentially leading to improved bioavailability and intracellular accumulation at the target site.

Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the active site of a target protein. This can contribute to a stronger and more specific binding affinity.

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron distribution within the aromatic ring. This can affect the reactivity of the benzoxazinone core and its interactions with biological macromolecules.

In a study investigating a series of novel benzoxazinone derivatives for anticancer activity, the presence of bromine was a key feature of the starting material, 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govnih.govoxazin-4-one. nih.govresearchgate.net While this study did not directly compare the activity with a non-brominated analogue, the derivatives synthesized from this brominated core exhibited notable antiproliferative activity against human cancer cell lines. nih.govresearchgate.net This suggests that the bromine atoms contribute favorably to the observed biological effect.

Influence of Ethyl Alkyl Substitution:

The ethyl group at the 2-position of the benzoxazinone ring also plays a significant role in determining the molecule's activity:

Steric Interactions: The size and conformation of the ethyl group can influence how the molecule fits into the binding pocket of a target protein. It can establish favorable van der Waals interactions with hydrophobic amino acid residues, thereby enhancing binding affinity.

Metabolic Stability: The nature of the alkyl group at this position can influence the metabolic stability of the compound, potentially affecting its duration of action.

Research on various 2-substituted 4H-3,1-benzoxazin-4-ones has highlighted the importance of the substituent at this position for a range of biological activities, including anticancer and antimicrobial effects. researchgate.netuomosul.edu.iq The ethyl group in this compound likely provides a balance of steric bulk and lipophilicity that is optimal for interaction with its specific biological target.

Computational Studies and Molecular Docking:

It is hypothesized that the bromine atom of this compound could form halogen bonds with suitable acceptor groups in a binding site, while the ethyl group engages in hydrophobic interactions. Molecular modeling studies on other benzoxazin-3-one (B8392483) derivatives have shown that halobenzyl rings can occupy hydrophobic sites within a target's binding pocket, supporting the role of halogen and alkyl groups in directing the binding orientation. nih.gov

The following interactive data table summarizes the key structural features and their potential influence on molecular recognition and activity, based on the analysis of related compounds.

SubstituentPositionPhysicochemical PropertyPotential Influence on Molecular Recognition and Activity
Bromine6Increased Lipophilicity, Electron-withdrawing, Halogen Bond DonorEnhanced membrane permeability, altered electronic interactions, specific halogen bonding with target protein.
Ethyl2Increased Hydrophobicity, Steric BulkFavorable van der Waals interactions in hydrophobic pockets, modulation of metabolic stability.

Further dedicated SAR and computational studies on a series of analogues with systematic variations at the 6- and 2-positions are necessary to precisely delineate the individual contributions of the bromine and ethyl groups to the biological activity of this compound.

Advanced Spectroscopic and Analytical Research Techniques for Benzoxazinone Structural and Chemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR: The proton NMR spectrum of 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one is expected to reveal distinct signals corresponding to each unique proton environment. The ethyl group at the 2-position would present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Based on the bromine at position 6, one would anticipate a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, ten distinct carbon signals are predicted. Key resonances would include a signal for the carbonyl carbon (C4) in the downfield region (typically ~160-170 ppm), a signal for the imine carbon (C2), and signals for the six carbons of the benzene ring. The ethyl group would show two signals. The carbon atoms bonded to the electronegative oxygen, nitrogen, and bromine atoms would have characteristic chemical shifts. Studies on analogous compounds, such as 6,8-dibromo-2-ethyl-4H-benzo[d] calpaclab.comchemicalbook.comoxazin-4-one, confirm the utility of ¹³C NMR in identifying these key structural features. chemazone.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between the coupled protons of the ethyl group and between adjacent protons on the aromatic ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Technique Predicted Chemical Shift (ppm) Predicted Multiplicity
Ethyl -CH₃¹H NMR1.2 - 1.4Triplet
Ethyl -CH₂-¹H NMR2.6 - 2.8Quartet
Aromatic H5¹H NMR~7.8Doublet
Aromatic H7¹H NMR~7.6Doublet of Doublets
Aromatic H8¹H NMR~7.4Doublet
Carbonyl C4¹³C NMR~162Singlet
Imine C2¹³C NMR~155Singlet
Aromatic Carbons¹³C NMR115 - 140Multiple
Ethyl Carbons¹³C NMR10 - 30Multiple

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy.

For this compound (C₁₀H₈BrNO₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Electron ionization (EI) mass spectrometry would also be used to study the compound's fragmentation pathways. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule could include the loss of the ethyl group (C₂H₅•), loss of a carbonyl group (CO), or cleavage of the oxazinone ring, leading to characteristic fragment ions that help to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Notes
[M]⁺C₁₀H₈⁷⁹BrNO₂~253Molecular ion with ⁷⁹Br isotope
[M+2]⁺C₁₀H₈⁸¹BrNO₂~255Molecular ion with ⁸¹Br isotope
[M-C₂H₅]⁺C₈H₃⁷⁹BrNO₂~224Loss of the ethyl radical
[M-CO]⁺C₉H₈⁷⁹BrNO~225Loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong band corresponding to the stretching vibration of the lactone carbonyl group (C=O) is expected in the region of 1750-1700 cm⁻¹. The carbon-nitrogen double bond (C=N) of the oxazine (B8389632) ring would likely show a stretching band around 1650 cm⁻¹. Other significant bands would include C-O stretching vibrations and C-H stretching from the aromatic ring and the ethyl group.

Raman spectroscopy would provide complementary information. While the C=O stretch is typically strong in the IR spectrum, C=C and C=N double bonds within the aromatic and heterocyclic rings often produce strong signals in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational properties, as demonstrated in studies of related benzoxazinone (B8607429) systems. chemazone.com

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. It would show the planarity of the fused benzoxazinone ring system and the orientation of the ethyl substituent. Furthermore, the analysis would detail how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking that influence the material's bulk properties. Crystal structure analyses of related brominated heterocyclic compounds have provided similar detailed insights into their solid-state arrangements. calpaclab.com

Advanced Chromatographic Techniques (e.g., HPLC-UV, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity analysis. A reverse-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The benzoxazinone core acts as a chromophore, allowing for detection by UV-Vis spectroscopy. The purity of a sample would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for identifying volatile impurities or byproducts from the synthesis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification.

Thermal Analysis (TGA, DSC) for Investigation of Polymerization Behavior or Material Properties in Research Contexts

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. The onset temperature of mass loss would indicate the point at which the compound begins to decompose.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan would clearly show the melting point of the compound as a sharp endothermic peak. The heat of fusion can also be calculated from this peak. In research contexts, DSC is also valuable for studying other thermal events, such as solid-state phase transitions or potential ring-opening polymerization, a behavior observed in the related class of benzoxazine (B1645224) resins. chemicalbook.com

6 Bromo 2 Ethyl 4h 3,1 Benzoxazin 4 One As a Versatile Synthetic Intermediate and Building Block

Precursor for the Synthesis of Diverse Quinazolinone Derivatives

The transformation of 6-bromo-2-ethyl-4H-3,1-benzoxazin-4-one into quinazolinone derivatives is a cornerstone of its synthetic utility. ijpbs.netresearchgate.netujpronline.com Quinazolinones are a class of compounds with significant pharmacological importance, and the benzoxazinone (B8607429) serves as a readily accessible precursor. ijpbs.net The general strategy involves the reaction of the benzoxazinone with various nitrogen-containing nucleophiles, which leads to the opening of the oxazinone ring followed by cyclization to form the quinazolinone core. researchgate.net

Aminolysis Reactions for N-Substitution

Aminolysis is a key reaction for introducing substituents at the N-3 position of the resulting quinazolinone ring. This process involves the reaction of this compound with primary amines. The amine attacks the electrophilic carbonyl carbon of the oxazinone ring, leading to ring opening and the formation of an intermediate N-substituted 2-aminobenzamide (B116534) derivative. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, yields the corresponding 3-substituted quinazolinone.

For instance, reacting this compound with various primary amines can lead to a library of N-substituted quinazolinones. This method's versatility allows for the introduction of a wide range of functional groups at the N-3 position, enabling the fine-tuning of the molecule's properties for various applications.

Subsequent Cyclization Reactions to Fused Heterocycles

Beyond the synthesis of simple quinazolinones, this compound is instrumental in constructing more complex, fused heterocyclic systems. researchgate.netraco.cat By carefully selecting the nitrogen nucleophile, the initial quinazolinone product can be designed to contain additional reactive sites. These sites can then undergo further intramolecular or intermolecular cyclization reactions to build additional rings onto the quinazolinone framework.

For example, using a binucleophilic reagent like hydrazine (B178648) or a substituted hydrazine in the initial reaction can lead to a 3-amino-quinazolinone derivative. This intermediate can then be reacted with various electrophiles to construct fused triazole, tetrazole, or other heterocyclic rings. This strategy provides a powerful tool for accessing polycyclic aromatic systems with diverse biological activities.

Role in Asymmetric Synthesis via Catalytic Cycloaddition Reactions

While direct examples involving this compound in catalytic asymmetric cycloadditions are not extensively documented in readily available literature, the broader class of benzoxazinones can participate in such reactions. Cycloaddition reactions, such as [4+2], [4+3], and other dipolar cycloadditions, are powerful methods for constructing cyclic molecules with high stereocontrol. nih.govrsc.orgrsc.org

In a hypothetical scenario, the double bond within the oxazinone ring could act as a dienophile or a dipolarophile in reactions with suitable dienes or dipoles. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could induce enantioselectivity in these transformations, leading to the formation of chiral products. researchgate.net The bromine substituent on the aromatic ring could influence the electronic properties of the benzoxazinone, potentially affecting its reactivity and the stereochemical outcome of the cycloaddition. Further research in this area could unlock new pathways to enantiomerically enriched heterocyclic compounds derived from this compound.

Development of Benzoxazinone-Containing Hybrid Molecules and Scaffolds

The structural framework of this compound makes it an attractive building block for the development of hybrid molecules. These are compounds that combine the benzoxazinone scaffold with other pharmacologically relevant moieties to create new chemical entities with potentially enhanced or novel biological activities.

The bromine atom provides a convenient handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at the 6-position of the benzoxazinone ring. This modular approach enables the systematic exploration of the chemical space around the benzoxazinone core, facilitating the development of structure-activity relationships.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The reactive nature of the benzoxazinone ring in this compound makes it a suitable candidate for inclusion in MCR sequences.

For instance, an MCR could be designed where the benzoxazinone reacts with an amine and another component, such as an isocyanide or a β-ketoester, to generate highly substituted quinazolinone derivatives in a one-pot fashion. Such a reaction would proceed through a series of interconnected steps, including the initial aminolysis of the benzoxazinone, followed by reactions with the other components to build up the final molecular complexity. The development of novel MCRs involving this compound holds significant promise for the rapid and efficient synthesis of diverse heterocyclic libraries for drug discovery and materials science.

Investigations into Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Studies

Antimicrobial Activity Research

While direct studies on the antimicrobial mechanisms of 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one are limited, research on related bromo-substituted heterocyclic compounds provides insights into potential modes of action.

Elucidation of Antibacterial Mechanisms of Action

The precise antibacterial mechanism of this compound has not been extensively elucidated in the reviewed literature. However, studies on other bromo-substituted heterocyclic compounds suggest potential mechanisms. For instance, certain 6-bromoindolglyoxylamide derivatives have been shown to exhibit intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov The mechanism of action for the most potent of these compounds was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the presence of the bromine atom on the heterocyclic core may contribute to the disruption of bacterial cell membrane integrity.

Mechanistic Studies of Antifungal Effects

Research into the antifungal effects of related benzoxazinone (B8607429) derivatives offers potential mechanisms of action. A study on novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety demonstrated that these compounds possess antifungal activities. nih.gov While the specific molecular interactions were not detailed, the study highlights the potential of the benzoxazinone skeleton in developing new antifungal agents. Another study on 6-bromoindolglyoxylamide derivatives identified analogues with moderate to excellent antifungal properties. nih.gov The general understanding of antifungal agents suggests that their mechanisms can include the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular pathways. nih.gov

Antiviral Activity Investigations

The benzoxazinone class of compounds has been identified as a promising scaffold for the development of antiviral agents, with a particular focus on inhibiting viral proteases.

Enzyme Inhibition Studies (e.g., Herpes Simplex Virus Type 1 Protease Inhibition)

Benzoxazinones have been recognized as mechanism-based inhibitors of the Herpes Simplex Virus Type 1 (HSV-1) protease, a serine protease essential for viral capsid maturation. lookchem.com The inhibitory action is proposed to occur through the formation of an acyl-enzyme complex, where the active site serine of the protease attacks the carbonyl group of the benzoxazinone ring. lookchem.comnih.gov

A computational study analyzing the interactions between benzoxazinone derivatives and HSV-1 protease highlighted the importance of specific molecular interactions for inhibitory activity. nih.gov The most potent benzoxazinone derivative in the study formed a hydrogen bond with Ser129, a key residue in the catalytic triad (B1167595) of the protease. nih.gov This interaction is believed to facilitate the nucleophilic attack on the carbonyl group of the inhibitor. nih.gov The study also pointed to the significance of hydrophobic interactions in stabilizing the inhibitor within the active site. nih.gov Although these studies did not specifically test this compound, they provide a strong mechanistic basis for its potential as an HSV-1 protease inhibitor.

Enzyme Inhibitor Class Proposed Mechanism of Action Key Interacting Residues
Herpes Simplex Virus Type 1 (HSV-1) ProteaseBenzoxazinonesMechanism-based inhibition via formation of an acyl-enzyme complex. lookchem.comnih.govSer129, His61, His148, Arg156, Arg157 nih.gov

Anticancer Potential and Mechanistic Pathways (In Vitro Cell Line Based Research)

Derivatives of bromo-substituted benzoxazinones have demonstrated significant potential as anticancer agents in various in vitro studies, primarily through the modulation of cell proliferation and the induction of apoptosis.

Modulation of Cell Proliferation and Viability

Research on a closely related compound, 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govCurrent time information in Pasuruan, ID.oxazin-4-one, and its derivatives has provided valuable insights into the antiproliferative activities of this class of molecules. A study investigating 14 novel derivatives of this compound against human breast (MCF-7) and liver (HepG2) cancer cell lines revealed that several derivatives exhibited high antiproliferative activity. researchgate.netnih.gov

Some of these derivatives were found to enhance the expression of the tumor suppressor protein p53 and the apoptosis-executing enzymes caspases 9 and 3 in both cell lines. researchgate.netnih.gov For example, one derivative led to an approximately 7-fold and 8-fold induction in the expression of p53 and caspase-3, respectively. nih.gov The study also noted that some derivatives could arrest the cell cycle. researchgate.netnih.gov

Another study on a different 6-bromo-quinazoline derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), demonstrated a significant dose-dependent decrease in the proliferation of leukemia cell lines (L1210, HL-60, and U-937). nih.gov This compound was also found to induce cell death by apoptosis. nih.gov

The following table summarizes the in vitro anticancer activity of some bromo-substituted benzoxazinone and quinazoline (B50416) derivatives.

Compound/Derivative Cancer Cell Line(s) Observed Effects
Derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] nih.govCurrent time information in Pasuruan, ID.oxazin-4-oneMCF-7 (Breast), HepG2 (Liver)High antiproliferative activity, enhancement of p53, caspase-9, and caspase-3 expression, potential for cell cycle arrest. researchgate.netnih.gov
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)L1210, HL-60, U-937 (Leukemia)Significant decrease in cell proliferation, induction of apoptosis. nih.gov

Induction of Apoptosis Pathways

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented, research on structurally similar compounds, particularly its di-brominated analog, provides significant insights into the potential pro-apoptotic activity of this class of molecules. Investigations into a series of novel benzoxazinone derivatives, synthesized from 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-one, have demonstrated notable antiproliferative activity against human cancer cell lines. researchgate.netnih.gov

The mechanism of this anticancer action is, in part, attributed to the induction of apoptosis. nih.gov Studies on these derivatives have shown that they can enhance the expression of key proteins involved in the apoptotic cascade. Specifically, an upregulation of p53, a tumor suppressor protein that plays a crucial role in initiating apoptosis in response to cellular stress, has been observed. researchgate.netnih.gov Furthermore, these compounds have been found to increase the expression of caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.

The pro-apoptotic effects of certain derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-one are summarized in the table below:

Derivative of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-oneCancer Cell Line(s)Observed Apoptotic EffectsReference
Quinazolinone and Imidazole derivativesBreast (MCF-7) and Liver (HepG2)Enhanced expression of p53, caspase-9, and caspase-3. nih.gov nih.gov
Benzochromene derivativesNot SpecifiedElevation in the activity of cleaved active caspase 3. researchgate.net

Identification of Intracellular Molecular Targets

In addition to the induction of apoptosis, research into the derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-one has identified other potential intracellular molecular targets. One such target is the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov EGFR is a tyrosine kinase receptor that, when activated, triggers signaling pathways that promote cell proliferation and survival. The inhibition of EGFR is a key strategy in cancer therapy. Certain derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-one have been shown to inhibit EGFR activity, suggesting a targeted mechanism of action beyond the general induction of apoptosis. nih.gov

Another identified molecular target for some derivatives is topoisomerase II. researchgate.net This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and ultimately trigger cell death. The ability of certain benzochromene derivatives, synthesized from the di-bromo analog, to downregulate the expression of topoisomerase II contributes to their antiproliferative activity. researchgate.net

A summary of the identified intracellular molecular targets for derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-one is presented below:

Derivative of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Pasuruan, ID.researchgate.netoxazin-4-oneMolecular TargetEffectReference
Specific Quinazolinone derivative (14b)Epidermal Growth Factor Receptor (EGFR)Inhibition of activity. nih.gov nih.gov
Benzochromene derivativesTopoisomerase IIReduced expression. researchgate.net researchgate.net

Herbicidal and Phytotoxic Activity Research

The benzoxazinone class of compounds is recognized for its role in the chemical defense strategies of certain plants and its potential as a source for natural herbicides. nih.gov

Role as Plant Allelochemicals and in Plant Defense Strategies

Benzoxazinones are well-established as plant allelochemicals, particularly in Gramineae (grasses), Ranunculaceae, and Scrophulariaceae plant families. nih.gov These compounds are involved in the defense of the plants against herbivores, pathogens, and competing plant species. Their phytotoxic activity is a key aspect of their allelopathic function, allowing the plants that produce them to inhibit the growth of neighboring plants. nih.gov This natural herbicidal activity has made benzoxazinones attractive models for the development of new, environmentally-friendly herbicides. nih.gov

Investigation of Enzyme Targets (e.g., Histidine Deacetylase Inhibition)

The precise molecular mechanisms underlying the phytotoxicity of benzoxazinones are a subject of ongoing research. One area of investigation is their potential to act as enzyme inhibitors in target plant species. For instance, benzoxazinones and their sulfur analogs, 1,4-benzothiazinones and 1,4-benzoxathianones, have been investigated as potential inhibitors of histidine deacetylase (HDA). mdpi.com In silico studies involving molecular docking and molecular dynamics have been used to explore the interaction of these compounds with HDA6, a significant enzyme in this family. mdpi.com While these studies provide a basis for the potential mode of action, further experimental validation is required to confirm histidine deacetylase inhibition as a primary mechanism for the herbicidal activity of this compound. Another significant target for benzoxazinone-based herbicides is Protoporphyrinogen IX oxidase (PPO). nih.gov

Research into Other Mechanistic Biological Activities (e.g., General Enzyme Inhibition, Anti-inflammatory Mechanisms)

The biological activity of the 4H-3,1-benzoxazin-4-one scaffold extends to the inhibition of various enzymes, including proteases.

Alpha-Chymotrypsin Inhibition Studies

Research has demonstrated that 4H-3,1-benzoxazin-4-ones can act as inhibitors of serine proteases, such as human leukocyte elastase and chymotrypsin (B1334515). researchgate.net The proposed mechanism of inhibition involves the benzoxazinone acting as an alternate substrate, leading to the formation of an acyl-enzyme intermediate. researchgate.net This acylation of the serine residue in the active site of the enzyme effectively inactivates it. Detailed investigations comparing benzoxazinones with their benzothiazinone analogs revealed that benzoxazinones are more potent acylating agents for chymotrypsin, which is attributed to their higher intrinsic reactivity. researchgate.net Spectroscopic studies suggest that the ester-like resonance in benzoxazinones is less pronounced, making them more susceptible to nucleophilic attack by the enzyme's active site serine. researchgate.net

Human Leukocyte Elastase Inhibition

This compound belongs to the 4H-3,1-benzoxazin-4-one class of compounds, which are recognized as alternate substrate inhibitors of Human Leukocyte Elastase (HLE), also known as human neutrophil elastase (HNE). HLE is a serine protease implicated in the degradation of connective tissue, and its excessive activity is associated with various inflammatory diseases.

Extensive structure-activity relationship (SAR) studies have been conducted on a large series of benzoxazinone derivatives to understand how different substituents on the ring system affect their inhibitory potency against HLE. These studies have established clear guidelines for designing potent inhibitors. Two primary findings from this research are:

Substitution at Position 5: The presence of an alkyl group at the 5-position of the benzoxazinone ring sterically hinders the deacylation process, significantly slowing down the regeneration of the active enzyme and thus enhancing inhibitory potency.

Substitution at Position 6: In stark contrast, substitution at the 6-position has been found to be highly unfavorable for inhibitory activity.

For this compound, the presence of the bromine atom at the 6-position is predicted by established SAR principles to result in poor inhibitory activity against Human Leukocyte Elastase. While specific kinetic data for this exact compound is not detailed in seminal studies, the general principle derived from the analysis of over 175 analogues indicates its potency would be minimal compared to favorably substituted derivatives.

Inhibition of Human Leukocyte Elastase (HLE) by Substituted 2-Ethoxy-4H-3,1-benzoxazin-4-ones
CompoundSubstituent PositionInhibition Constant (K_i_)Inference on Potency
2-Ethoxy-5-ethyl-4H-3,1-benzoxazin-4-one5-Ethyl42 pMVery High Potency
This compound6-BromoPredicted to be very high ( > 100 µM)Very Low Potency (based on SAR)

Serine Protease Inhibition

Human Leukocyte Elastase is a member of the chymotrypsin superfamily of serine proteases. Therefore, the inhibitory activity and mechanism of this compound against HLE are directly representative of its function as a serine protease inhibitor.

The underlying molecular mechanism remains the same: the benzoxazinone acts as a mechanism-based inhibitor that acylates the catalytic serine residue within the active site of the protease. The effectiveness of this inhibition across the broader family of serine proteases (which also includes enzymes like chymotrypsin and trypsin) depends on the specific compound's structure and the unique topology of each enzyme's active site.

Benzoxazinones have been widely studied as a class for their ability to inhibit various serine proteases. The general findings indicate that the potency and selectivity of inhibition can be modulated by altering the substituents on the benzoxazinone core. However, the structure-activity relationships established for HLE are often a strong indicator of activity against other related serine proteases. Given that substitution at the 6-position is highly detrimental to the inhibition of HLE, it is expected that this compound would similarly be a poor inhibitor for other closely related serine proteases that share similar substrate specificities and active site structures.

Summary of this compound as a Serine Protease Inhibitor
AspectDescription
Target Enzyme ClassSerine Proteases
Specific ExampleHuman Leukocyte Elastase (HLE)
Mechanism of ActionAlternate substrate inhibition via acylation of the active site serine residue.
Key Structural FeatureBromo group at the 6-position.
Predicted ActivityLow, based on SAR studies showing 6-substitution is highly unfavorable for inhibition.

Environmental Fate and Degradation Studies of Benzoxazinones in Academic Research

Pathways of Environmental Degradation and Identification of Degradation Products

Research into the environmental fate of benzoxazinones, such as those found in cereal crops like wheat and rye, reveals complex degradation pathways primarily driven by microbial activity in the soil. acs.org These natural compounds are typically not persistent and undergo transformation into a variety of degradation products. researchgate.net

The initial degradation step for prominent natural benzoxazinones like DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) involves their conversion to the more stable benzoxazolinones, BOA (benzoxazolin-2-one) and MBOA (6-methoxybenzoxazolin-2-one), respectively. frontiersin.orgacs.org This transformation is a key feature of their environmental chemistry.

Once formed, these benzoxazolinones are further metabolized by soil microorganisms. frontiersin.org This microbial action leads to the opening of the heterocyclic ring, a reaction performed by enzymes such as γ-lactamase found in Fusarium species. frontiersin.org This cleavage generates aminophenols, which are reactive intermediates. researchgate.net These intermediates can then undergo several transformations, including:

Oxidative dimerization to form aminophenoxazinones, such as APO (2-amino-3H-phenoxazin-3-one) and AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one). frontiersin.orgmdpi.com These tricyclic structures are often more biologically active than their precursors. acs.org

Acetylation by both fungi and bacteria to form acetamidophenols. frontiersin.org

Formation of other metabolites like malonamic acids. researchgate.net

The specific pathway and the resulting products can be influenced by the microbial communities present in the soil and other environmental conditions. acs.orgfrontiersin.org For instance, after the incorporation of rye sprouts into soil, DIBOA and MBOA are detected as the main initial compounds, followed by the appearance of APO later in the incubation period. nih.gov

Table 1: Key Degradation Products of Common Natural Benzoxazinones

Precursor CompoundIntermediate Degradation ProductFinal Degradation Products
DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one)BOA (benzoxazolin-2-one)APO (2-amino-3H-phenoxazin-3-one), Acetamidophenols, Malonamic Acids
DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one)MBOA (6-methoxybenzoxazolin-2-one)AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one), Acetamidophenols

Research on Environmental Persistence and Transformation in Model Systems

The persistence of benzoxazinones in the environment is closely linked to their chemical stability and susceptibility to microbial degradation. The parent benzoxazinone (B8607429) aglycones, DIBOA and DIMBOA, are relatively unstable and degrade, leading to the formation of the more stable benzoxazolinones (BOA and MBOA). frontiersin.org

Studies in soil model systems have shown that the transformation of these compounds is dynamic and time-dependent. nih.gov For example, when wheat and rye sprouts are incorporated into soil, the concentrations of the parent compounds and their initial degradation products peak within the first few days and then decline as further transformation occurs. nih.gov

The persistence of the degradation products varies significantly. While BOA and MBOA are more stable than their precursors, they are intermediates that are further degraded by microorganisms. frontiersin.org In contrast, the aminophenoxazinone derivatives, APO and AMPO, exhibit much greater persistence in soil, lasting for weeks or even months. mdpi.com This stability means that the long-term environmental or allelopathic effects of benzoxazinone release may be attributed more to these persistent degradation products than to the original compounds. acs.orgmdpi.com

The degradation of halogenated aromatic compounds, which would be relevant for 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one, is also primarily a microbial process. nih.govnih.gov Microorganisms have evolved various enzymatic pathways to achieve dehalogenation, which is the critical step in breaking down these molecules. nih.gov These processes can occur under both aerobic and anaerobic conditions and involve reductive, hydrolytic, or oxygenolytic mechanisms. nih.gov

Table 2: Environmental Persistence of Benzoxazinone Derivatives

CompoundCompound TypePersistence/StabilityNotes
DIBOA / DIMBOAParent BenzoxazinoneLowUnstable, readily transforms into benzoxazolinones. frontiersin.org
BOA / MBOAIntermediate BenzoxazolinoneModerateMore stable than precursors, but serve as intermediates for further microbial degradation. frontiersin.org
APO / AMPOFinal AminophenoxazinoneHighCan persist in soils for several weeks or months. mdpi.com

Future Research Directions and Translational Perspectives in Benzoxazinone Chemistry

Rational Design and Synthesis of Novel 6-Bromo-2-ethyl-4H-3,1-benzoxazin-4-one Analogues with Tailored Reactivity

The rational design and synthesis of new analogues of this compound are central to expanding their utility. Future efforts will likely focus on modifying the core structure to fine-tune its electronic and steric properties, thereby tailoring its reactivity towards specific biological targets. Key strategies will involve the introduction of diverse substituents at various positions of the benzoxazinone (B8607429) ring. For instance, substitution at the C-2 position with different alkyl or aryl groups can influence the electrophilicity of the lactone carbonyl, a critical factor in its interaction with nucleophilic residues in enzymes.

Furthermore, the synthesis of analogues with altered halogenation patterns or the introduction of other functional groups on the benzene (B151609) ring could significantly impact their pharmacokinetic and pharmacodynamic profiles. Research into the synthesis of related compounds, such as 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one, has demonstrated that these modifications can lead to derivatives with potent anticancer activity. researchgate.netnih.goveurekaselect.com The exploration of different synthetic routes, including multicomponent reactions and flow chemistry, will also be crucial in generating a diverse library of analogues for high-throughput screening.

A significant area of interest is the use of 4H-3,1-benzoxazin-4-ones as precursors for the synthesis of other heterocyclic systems, such as quinazolinones. bu.edu.eg The reaction of this compound with various nitrogen nucleophiles can yield a wide array of quinazolinone derivatives with potential biological activities. This approach leverages the reactivity of the benzoxazinone core to build molecular complexity and access novel chemical space.

Application of Advanced Computational Approaches for Predictive Modeling and Lead Compound Generation

Advanced computational methods are set to play an increasingly pivotal role in the discovery and development of novel benzoxazinone-based compounds. mdpi.com These in silico techniques offer a rapid and cost-effective means to predict the properties and activities of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to establish correlations between the structural features of this compound analogues and their biological activities. mdpi.com By analyzing a dataset of known compounds, these models can identify key molecular descriptors that govern their potency and selectivity. This information can then be used to design new analogues with enhanced therapeutic potential.

Molecular docking simulations will be instrumental in elucidating the binding modes of benzoxazinone derivatives with their biological targets. By visualizing the interactions between the ligand and the active site of a protein, researchers can gain insights into the molecular basis of their activity and rationally design modifications to improve binding affinity and specificity. These computational approaches have been successfully applied in various drug discovery programs and are expected to accelerate the identification of lead compounds derived from the this compound scaffold. researchgate.net

Exploration of Undiscovered Biological Targets and Elucidation of New Mechanistic Pathways

While benzoxazinone derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects, there remains a vast, unexplored landscape of potential biological targets. nih.govraco.cat Future research will focus on identifying novel protein interactions and elucidating the underlying mechanistic pathways through which this compound and its analogues exert their effects.

High-throughput screening of extensive compound libraries against a wide panel of biological assays will be a key strategy for target identification. This unbiased approach can uncover unexpected activities and provide starting points for new therapeutic applications. Techniques such as chemical proteomics and affinity-based protein profiling can be used to directly identify the cellular targets of these compounds.

Once a target is identified, detailed mechanistic studies will be necessary to understand how the benzoxazinone derivative modulates its function. This may involve a combination of biochemical, biophysical, and cell-based assays to characterize the compound's mode of action. For example, studies on similar heterocyclic compounds have revealed their ability to inhibit key signaling pathways involved in cell proliferation and survival. researchgate.net Unraveling these intricate molecular mechanisms will be crucial for the rational development of next-generation therapeutic agents.

Integration of Benzoxazinone Chemical Research into Green Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development, and the synthesis of benzoxazinones is no exception. researchgate.net Future research in this area will prioritize the development of environmentally benign and sustainable synthetic methods for this compound and its analogues.

This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. rsc.org The development of catalytic methods, including biocatalysis and metal-catalyzed reactions with high atom economy, will also be a key focus. These approaches aim to minimize waste generation and reduce the environmental impact of chemical synthesis.

Furthermore, the exploration of renewable starting materials for the synthesis of the benzoxazinone core is an important aspect of sustainable chemistry. researchgate.net By moving away from petroleum-based feedstocks, researchers can contribute to a more circular and sustainable chemical industry. The adoption of these green chemistry principles will not only benefit the environment but also enhance the efficiency and cost-effectiveness of benzoxazinone synthesis.

Q & A

Q. What statistical models are appropriate for analyzing bioactivity data from SAR studies?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity.
  • Cluster Analysis : Group compounds by activity profiles to identify key pharmacophores.
  • QSAR Models : Apply partial least squares (PLS) regression to predict activity of untested derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.